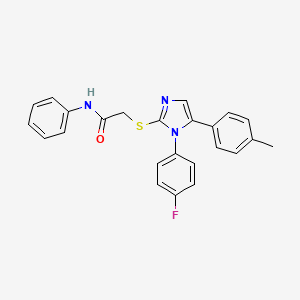
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a fluorophenyl group, and a tolyl group, making it structurally diverse and a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves a multi-step process:
Formation of Imidazole Core: : The imidazole core can be synthesized by a condensation reaction between a 1,4-dicarbonyl compound and an amine, followed by cyclization.
Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced via an electrophilic aromatic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.
Attachment of Tolyl Group: : The tolyl group is attached through a Friedel-Crafts alkylation reaction.
Thioether Formation: : This step involves the reaction of the imidazole derivative with a thiol to form the thioether linkage.
Acylation: : Finally, the product is acylated with phenylacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods would involve optimizing these steps for scalability. This might include the use of continuous flow reactors for better control of reaction conditions and yields, or employing green chemistry principles to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, especially at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target the aromatic rings or the imidazole ring under specific conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Reducing agents might include sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Reagents such as halogens (e.g., bromine, chlorine) and various electrophiles are typically used under mild acidic or basic conditions.
Major Products Formed from These Reactions
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced aromatic rings or imidazole derivatives.
Substitution: : Various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has diverse applications:
Chemistry: : As a model compound for studying reaction mechanisms and the effects of different substituents on the imidazole ring.
Biology: : Potential as a bioactive molecule for studying interactions with biological targets.
Medicine: : Investigation of its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: : Use in the synthesis of more complex organic compounds, possibly in agrochemicals or materials science.
Mécanisme D'action
The compound's mechanism of action would depend on its application. Generally:
Molecular Targets: : Likely interacts with proteins or enzymes, given the imidazole ring's known ability to coordinate with metal ions and participate in hydrogen bonding.
Pathways Involved: : Could involve inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can be compared to other imidazole-based compounds, such as:
1-(4-fluorophenyl)-5-methyl-1H-imidazole
2-(1H-imidazol-2-ylthio)-N-phenylacetamide
4-(4-fluorophenyl)-2-phenylthio-1H-imidazole
There you have it. Anything else about this fascinating compound that you'd like to dive into?
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-13-11-19(25)12-14-21)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXQNLPDXZVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934490.png)

![Ethyl 2-cyano-3-[(3-ethoxyphenyl)amino]propanoate](/img/structure/B2934492.png)
![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2934498.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)
![N-cyclopropyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2934504.png)
![N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2934507.png)



